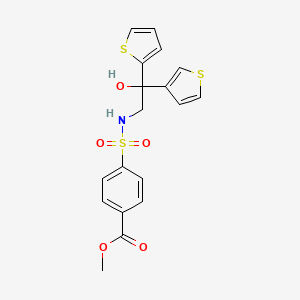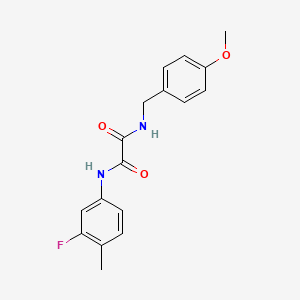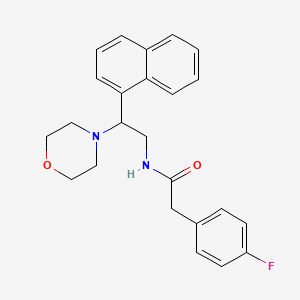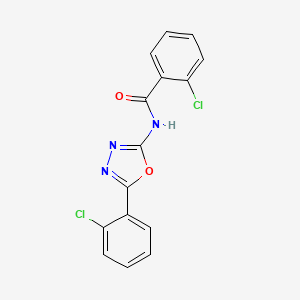![molecular formula C16H13N3OS2 B2776153 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine CAS No. 862975-44-8](/img/structure/B2776153.png)
6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazoles can be synthesized through various methods . For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Benzothiazoles have a bicyclic structure with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure of benzothiazoles can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions of benzothiazoles can vary depending on the substituents present on the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on the substituents present on the benzothiazole ring .Scientific Research Applications
Isoxazole Derivatives as Potential Cancer Therapeutics Research on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated significant anti-cancer activity against various cancer cell lines. A compound from this series, identified as compound 20c, induced G2/M cell cycle arrest and p53 activation in Colo205 cells, leading to apoptosis through mitochondrial pathways. This suggests the compound's potential as a small-molecule activator of p53, highlighting a plausible candidate for in vivo colon cancer models R. Kumbhare et al., 2014.
Antiproliferative and Antimicrobial Properties of Schiff Bases Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated both antiproliferative and antimicrobial properties. Compounds within this study showed high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains of bacteria. These findings suggest their potential use in chemotherapy strategies to enhance efficacy and minimize cytotoxicity against cancer cells M. Gür et al., 2020.
Anti-tubercular Agents Various synthesized derivatives, including substituted benzo[h]quinazolines and benzo[g]indazoles, were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Certain compounds exhibited significant activity, presenting a promising avenue for the development of new anti-tubercular agents Hardesh K. Maurya et al., 2013.
Urease Inhibition and Nitric Oxide Scavenging A study on the synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross coupling reactions revealed compounds with potent urease enzyme inhibition and nitric oxide scavenging activities. These properties suggest applications in addressing conditions associated with excessive urease activity and oxidative stress Y. Gull et al., 2013.
Antifungal Effects Derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine containing a heterocyclic compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger. This indicates their potential development into antifungal agents, demonstrating the chemical's versatility in addressing fungal infections N. N. Jafar et al., 2017.
Anticonvulsant and Neuroprotective N-(substituted benzothiazol-2-yl)amides were synthesized and evaluated for their anticonvulsant and neuroprotective effects. The most effective compound displayed significant activity in models of epilepsy and showed neuroprotective effects, indicating its potential as a lead for safer anticonvulsants M. Hassan et al., 2012.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever.
Mode of Action
The compound acts as an inhibitor of the COX-1 enzyme . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of these compounds, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, it disrupts the conversion of arachidonic acid to prostaglandins. This can have downstream effects on various physiological processes, including inflammation and pain sensation.
Result of Action
The inhibition of COX-1 by this compound leads to a reduction in the production of prostaglandins . This can result in a decrease in inflammation and pain, making it potentially useful for the treatment of conditions such as arthritis or other inflammatory diseases.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-9-17-12-5-3-10(7-14(12)21-9)18-16-19-13-6-4-11(20-2)8-15(13)22-16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRYPSXAOHOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride](/img/structure/B2776071.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2776073.png)


![3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2776080.png)
![Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate](/img/structure/B2776081.png)


![methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate](/img/structure/B2776084.png)
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2776087.png)


